SHIN1

Vue d'ensemble

Description

Applications De Recherche Scientifique

SHIN 1 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the inhibition of serine hydroxymethyltransferase enzymes.

Biology: Investigated for its effects on cellular metabolism and growth, particularly in cancer cells.

Medicine: Explored as a potential therapeutic agent for treating cancers, especially B-cell malignancies.

Industry: Utilized in the development of new drugs targeting serine hydroxymethyltransferase enzymes

Mécanisme D'action

- In cancer cells, serine is a crucial one-carbon (1C) donor for DNA synthesis, making SHMT a key player in providing 1C units .

- By blocking this pathway, SHIN1 reduces the availability of 1C units necessary for nucleotide biosynthesis and other cellular processes .

- Its pharmacokinetic properties impact bioavailability, but specific details are not provided in the available literature .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Analyse Biochimique

Biochemical Properties

This compound interacts with the enzymes SHMT1 and SHMT2, which are key players in one-carbon (1C) metabolism . These enzymes catalyze the conversion of serine and tetrahydrofolate (THF) into glycine and 5,10-methylene-THF . This compound, by inhibiting these enzymes, disrupts this process and affects the availability of 1C units for nucleotide biosynthesis .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells. For instance, it has been found to increase survival in NOTCH1-driven mouse primary T-cell acute lymphoblastic leukemia (T-ALL) in vivo . Moreover, low dose methotrexate has been found to sensitize Molt4 human T-ALL cells to this compound, and cells rendered methotrexate resistant in vitro show enhanced sensitivity to this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the enzymes SHMT1 and SHMT2 . These enzymes are involved in the conversion of serine and THF into glycine and 5,10-methylene-THF, a process that is crucial for the provision of 1C units for DNA synthesis . By inhibiting these enzymes, this compound disrupts this process and affects the availability of 1C units for nucleotide biosynthesis .

Temporal Effects in Laboratory Settings

It has been shown that this compound can effectively reduce leukemia burden in the setting of methotrexate resistance .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been fully elucidated. It has been shown that this compound increases survival in NOTCH1-driven mouse primary T-ALL in vivo .

Metabolic Pathways

This compound is involved in the one-carbon (1C) metabolic pathway . This pathway, mediated by the folate cofactor, enables cell growth and proliferation by supporting purine and pyrimidine biosynthesis, as well as amino acid homeostasis .

Transport and Distribution

It is known that this compound is a cell-permeable compound .

Subcellular Localization

Given that it targets the enzymes SHMT1 and SHMT2, which have cytosolic and mitochondrial isoforms respectively , it can be inferred that this compound may be localized in both the cytosol and mitochondria of cells.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de SHIN 1 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation du noyau pyrazolopyran et la fonctionnalisation ultérieure pour introduire les groupes biphényle et hydroxyméthyle. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter les réactions .

Méthodes de production industrielle

La production industrielle de SHIN 1 suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Le composé est généralement produit dans des réacteurs discontinus, et le produit final est purifié à l'aide de techniques telles que la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

SHIN 1 subit diverses réactions chimiques, notamment :

Oxydation : SHIN 1 peut être oxydé pour former des oxydes correspondants.

Réduction : Le composé peut être réduit dans des conditions spécifiques pour produire des formes réduites.

Substitution : SHIN 1 peut subir des réactions de substitution, en particulier au niveau du groupe hydroxyméthyle.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines et les thiols.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de SHIN 1, tels que les oxydes, les formes réduites et les composés substitués .

Applications de la recherche scientifique

SHIN 1 a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier l'inhibition des enzymes sérine hydroxymethyltransférase.

Biologie : Investigué pour ses effets sur le métabolisme cellulaire et la croissance, en particulier dans les cellules cancéreuses.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement des cancers, en particulier des malignités des cellules B.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les enzymes sérine hydroxymethyltransférase

Mécanisme d'action

SHIN 1 exerce ses effets en inhibant l'activité de la sérine hydroxymethyltransférase 1 et 2. Ces enzymes jouent un rôle crucial dans les voies du métabolisme de la sérine et à un carbone, qui sont essentielles à la synthèse des nucléotides et à la prolifération cellulaire. En inhibant ces enzymes, SHIN 1 perturbe la production de nucléotides, ce qui entraîne une diminution des triphosphates de nucléotides et une inhibition subséquente de la croissance cellulaire .

Comparaison Avec Des Composés Similaires

Composés similaires

SHMT-IN-2 : Un autre inhibiteur de la sérine hydroxymethyltransférase présentant une activité similaire.

Unicité de SHIN 1

SHIN 1 est unique en raison de sa forte puissance et de sa sélectivité pour SHMT1 et SHMT2. Il a démontré une activité significative contre les lignées cellulaires cancéreuses, en particulier les malignités des cellules B, ce qui en fait un candidat prometteur pour un développement ultérieur en tant qu'agent anticancéreux .

Propriétés

IUPAC Name |

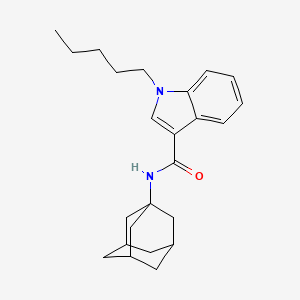

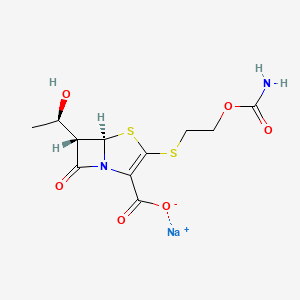

6-amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2/c1-14(2)24(20(12-25)22(26)30-23-21(24)15(3)27-28-23)19-10-16(13-29)9-18(11-19)17-7-5-4-6-8-17/h4-11,14,29H,13,26H2,1-3H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVOFJZXKJKHTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)OC(=C(C2(C3=CC(=CC(=C3)C4=CC=CC=C4)CO)C(C)C)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of SHIN1?

A1: this compound inhibits both cytosolic serine hydroxymethyltransferase (SHMT1) and mitochondrial serine hydroxymethyltransferase (SHMT2), key enzymes in the folate metabolism pathway, also known as one-carbon (1C) metabolism. [, , , ] This pathway plays a crucial role in providing one-carbon units for various biosynthetic processes, including nucleotide biosynthesis and the generation of cellular antioxidants like glutathione (GSH). [, ]

Q2: How does this compound impact cancer cell growth and survival?

A2: this compound disrupts central carbon metabolism in cancer cells by inhibiting SHMT1/2, leading to a depletion of 1C units. [] This depletion impairs de novo purine synthesis, essential for DNA replication and cell division. [, ] this compound also affects mitochondrial homeostasis, as seen by the accumulation of mitochondrial fission protein DRP1 and mitophagy receptor NIX on mitochondria. []

Q3: How does this compound influence cellular differentiation?

A4: this compound induces the expression of erythropoiesis markers like CD71 and Glycophorin A in cancer cells, including patient-derived CD34+ cells. [, ] This differentiation towards an erythroid lineage is driven by 1C unit depletion and is dependent on autophagy but independent of AMPK activity. [] Supplementation with formate, a 1C unit carrier, or restoration of purine levels can reverse this differentiation. [, ]

Q4: Does this compound demonstrate synergistic effects with other anti-cancer drugs?

A5: Research suggests a synergistic effect between this compound and imatinib, a frontline treatment for chronic myeloid leukemia (CML). [] In patient-derived xenograft models, combining this compound with imatinib reduced the number of therapy-resistant CML leukemic stem cells (LSCs). [] This synergy may stem from this compound's impact on antioxidant defense, particularly by affecting the cellular glutathione pool. []

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research abstracts do not disclose the molecular formula or weight of this compound.

Q6: Is there any available spectroscopic data for this compound?

A6: The provided research abstracts do not mention any specific spectroscopic data for this compound.

Q7: How do structural modifications of this compound affect its activity?

A7: The research abstracts do not provide specific details on SAR studies for this compound or the impact of structural modifications on its activity, potency, or selectivity.

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A8: The research abstracts do not contain specific information regarding the ADME profile of this compound.

Q9: What is the in vivo efficacy of this compound?

A10: this compound exhibits anti-tumor efficacy in vitro. [] In vivo, this compound significantly impaired tumor formation in CML cell line xenograft models. [] Additionally, a related compound, SHIN2, demonstrated in vivo efficacy against tumor xenografts. []

Q10: How effective is this compound in inhibiting SHMT activity in cellular assays?

A11: While specific data is not provided, research indicates that this compound effectively inhibits both SHMT1 and SHMT2, leading to significant downstream metabolic effects in various cancer cell lines, including CML and rhabdomyosarcoma. [, , ]

Q11: Has this compound been tested in any animal models of cancer?

A12: Yes, this compound effectively reduced tumor formation in CML cell line xenograft models, demonstrating its in vivo anti-tumor activity. []

Q12: Are there known mechanisms of resistance to this compound?

A13: One study revealed that high SHMT2 expression, particularly due to gene amplification, reduced the sensitivity of rhabdomyosarcoma cells to this compound. [] This finding suggests that SHMT2 amplification could be a potential mechanism of resistance to this compound.

Q13: Does cross-resistance exist between this compound and other anti-cancer agents?

A14: Interestingly, while high SHMT2 expression conferred resistance to this compound, it increased sensitivity to pemetrexed, an inhibitor of the folate cycle. [] This finding indicates a complex relationship between SHMT2 levels and responses to different folate metabolism inhibitors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B610741.png)

![Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B610743.png)

![9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide](/img/structure/B610754.png)